tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate
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Overview
Description
tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate is a chemical compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrrole core with a tert-butyl ester group and a ketone functionality. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thieno[2,3-c]pyrrole derivative with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It can also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetate
- tert-Butyl 5-oxo-3,4,5,6-tetrahydro[2,6]naphthyridine-2(1H)-carboxylate
- tert-Butyl (4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)carbamate
Uniqueness
tert-Butyl 6-oxo-4,6-dihydro-5H-thieno[2,3-c]pyrrole-5-carboxylate is unique due to its specific thieno[2,3-c]pyrrole core structure and the presence of both a tert-butyl ester group and a ketone functionality. This combination of features makes it a versatile building block for various synthetic applications and a valuable compound for scientific research .
Properties
Molecular Formula |
C11H13NO3S |
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Molecular Weight |
239.29 g/mol |
IUPAC Name |
tert-butyl 6-oxo-4H-thieno[2,3-c]pyrrole-5-carboxylate |
InChI |
InChI=1S/C11H13NO3S/c1-11(2,3)15-10(14)12-6-7-4-5-16-8(7)9(12)13/h4-5H,6H2,1-3H3 |
InChI Key |
PAMREORQXWNCSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)SC=C2 |
Origin of Product |
United States |
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